molecular formula C45H55NO15 B193547 Docetaxal CAS No. 125354-16-7

Docetaxal

Cat. No. B193547
M. Wt: 849.9 g/mol
InChI Key: LEMYAXKYCOBYOJ-OAGWZNDDSA-N
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Description

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a semi-synthetic drug and is closely related to paclitaxel . Docetaxel interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Docetaxel is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree . A mixture of taxols was prepared from 10‐deacetyl‐7‐xylosyltaxanes by three‐step reactions: redox, acetylation, and deacetylation. The mixture of Taxol B and Taxol C was converted to Docetaxel by Schwartz’s reagent .


Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semi-synthetic analogue of paclitaxel . It has a molecular formula of C43H53NO14 and an average molecular weight of 807.879 Da .


Chemical Reactions Analysis

Docetaxel is an antineoplastic agent used in cancer chemotherapy. It belongs to the taxane class and is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree .

Scientific Research Applications

  • Cancer Chemotherapy :

    • Docetaxel is a taxane-type anticancer drug extensively used in chemotherapy for malignancies like breast cancer, ovarian cancer, non-small cell lung cancer, and prostate cancer (Wen et al., 2016).
    • It has shown effectiveness as a single-agent or in combination regimens in metastatic breast cancer, non-small-cell lung cancer, and metastatic androgen-independent prostate cancer (Montero et al., 2005).
  • Nanotechnology in Drug Delivery :

    • Nanotechnology has been employed to improve docetaxel's water solubility and reduce systemic toxicity, enhancing its tumor-targeting distribution. Nanoformulations like polymer-based, lipid-based, and lipid-polymer hybrid nanocarriers have been developed for this purpose (Zhang & Zhang, 2013).
    • Docetaxel-loaded nanoparticles have been created to modify its pharmacokinetics and biodistribution, enhancing the therapeutic outcomes in cancer patients (Rafiei & Haddadi, 2017).
  • Predictive Biomarkers for Treatment Response :

    • Gene expression profiling has been utilized to predict the response of breast cancer patients to docetaxel treatment, leading to more personalized therapeutic decision-making (Iwao-Koizumi et al., 2005).
  • Radiation Therapy Enhancement :

    • Docetaxel has been used as a radiosensitizer in cancer treatment, enhancing the effectiveness of radiotherapy, especially in gastric cancer. Nanoparticle-based docetaxel formulations have shown improved radiosensitization efficacy compared to docetaxel alone (Cui et al., 2014).
  • Pharmacokinetics and Metabolism :

    • Studies have focused on understanding and improving the complex pharmacokinetics and metabolism of docetaxel, which involves extensive conversion by cytochrome P450 enzymes (Baker et al., 2006).

Safety And Hazards

Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The landscape of advanced prostate cancer treatment has evolved tremendously in past decades. The treatment paradigm has shifted from androgen deprivation therapy (ADT) alone to doublet combinations comprising ADT with docetaxel or an androgen receptor inhibitor, and now triplet therapy involving all 3 classes of agents . The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925105
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docetaxal

CAS RN

125354-16-7
Record name N-Debenzoyl-N-(tert-butoxycarbonyl)taxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
DA Yardley, HA Burris III, T Markus, DR Spigel… - Clinical breast …, 2009 - Elsevier
Background Inhibition of the platelet-derived growth factor receptor (PDGFR) might improve the efficacy of chemotherapy by lowering interstitial tumor pressure and allowing increased …
Number of citations: 32 www.sciencedirect.com
X Lu, X Guo, MH Hong, QY Chen, Q Zeng… - Chin J …, 2010 - scholar.archive.org
Chinese Journal of Cancer adenocarcinoma; those aged> 60 or< 18 years; KPS score< 80; abnormal liver and kidney functions; heart disease or impaired heart function; those who had …
Number of citations: 17 scholar.archive.org
S Narita, T Nara, M Huang, K Takayama… - The Journal of …, 2016 - auajournals.org
METHODS A tissue microarray with 210 cores from 70 high-risk localized PCa patients who underwent RP without neoadjuvant therapy (NNA), with neoadjuvant hormonal therapy (NHT…
Number of citations: 2 www.auajournals.org
J Kang, X Wu, Z Wang, H Ran, C Xu… - … of Ultrasound in …, 2010 - Wiley Online Library
… randomly divided into 6 groups, including control, docetaxal-loaded lipid microbubbles alone, docetaxal alone, docetaxal combined with ultrasound, pure lipid microbubbles combined …
Number of citations: 130 onlinelibrary.wiley.com
S Shanmugalingam, U Saravanamuttu… - 2023 - jmj.sljol.info
… After an exploration of literature search herein we report the first case of docetaxal induced scleroderma in a Sri Lankan which was detected and promptly treated with steroids …
Number of citations: 0 jmj.sljol.info
G Hassett, P Harnett… - Clinical and experimental …, 2001 - clinexprheumatol.org
… ) and docetaxal (Taxotere), are a new class of anti - mic ro tu bule agents wh i ch have shown cytotoxic activity in a number of solid tumours. Phase I and II tri als confirm that docetaxal is …
Number of citations: 69 www.clinexprheumatol.org
R Ponnulakshmi, UV Rekha, R Padmini, S Perumal… - …, 2020 - ncbi.nlm.nih.gov
Lipocalin 2 (Lcn2, also called as neutrophil gelatinase-associated lipocalin) is a member of the lipocalin family and a known target for breast cancer. Therefore, it is of interest to use …
Number of citations: 2 www.ncbi.nlm.nih.gov
R Saini, D Chandragouda, V Talwar… - Journal of Cancer …, 2015 - go.gale.com
… Docetaxal induced myositis is extremely rare, whereas peripheral edema is a well described adverse effect of docetaxal… limbs while on treatment with docetaxal and carboplatin, despite …
Number of citations: 4 go.gale.com
CA Skolnick, DJ Doughman - Eye & contact lens, 2003 - journals.lww.com
… This contrasted to the 11% of patients who received docetaxal treatment once every 3 weeks and reported only transient epiphora. Esmaeli et al. first described severe canalicular and …
Number of citations: 33 journals.lww.com
I Tohnai - Proceeding of ASCO, 2005, 2005 - cir.nii.ac.jp
Daily concurrent preoperative chemoradiotherapy with docetaxal and ciplatin using new superselective intra-arterial infusion via superficial temporal artery (HFT method) for stage III, IV …
Number of citations: 2 cir.nii.ac.jp

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